N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

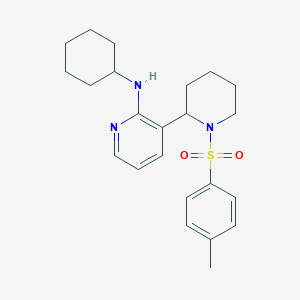

N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a cyclohexylamine group at position 2 and a 1-tosylpiperidinyl moiety at position 2. The tosyl (p-toluenesulfonyl) group acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C23H31N3O2S |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

N-cyclohexyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C23H31N3O2S/c1-18-12-14-20(15-13-18)29(27,28)26-17-6-5-11-22(26)21-10-7-16-24-23(21)25-19-8-3-2-4-9-19/h7,10,12-16,19,22H,2-6,8-9,11,17H2,1H3,(H,24,25) |

InChI Key |

CEKBGSIETQDSEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)NC4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with cyclohexyl isocyanide and an aromatic aldehyde in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on structural analysis.

Key Observations

- Molecular Weight and Complexity: The target compound has the highest molecular weight (~411.56 g/mol) among the analogs, attributed to the bulky tosylpiperidinyl group.

- Functional Group Influence: The tosyl group in the target compound offers sulfonamide protection, contrasting with the dimethoxypyrimidine in , which enhances π-π stacking in pesticide intermediates. Pyrrole in introduces aromaticity and hydrogen-bonding capability, whereas the quinoxaline in provides a bicyclic system for diverse binding interactions. Methoxy groups (e.g., in ) modulate electronic properties, affecting solubility and binding affinity in biological systems.

- Applications: The target compound’s tosylpiperidinyl group suggests utility as a protected intermediate in drug synthesis, similar to the dimethoxypyrimidine derivative’s role in pesticide development . Simpler analogs like N-Cyclohexylpyridin-2-amine serve as building blocks, while pyrrole- or quinoxaline-containing variants may target specific biological pathways.

Research Findings and Implications

- Stability vs. Reactivity : The tosyl group in the target compound likely enhances stability during synthesis but may require deprotection for further functionalization, a step unnecessary in compounds like or .

- The tosyl group could influence bioavailability or target engagement.

- Synthetic Challenges : The steric bulk of the tosylpiperidinyl group may complicate purification or crystallization, unlike the smaller substituents in or .

Biological Activity

N-Cyclohexyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine, with the CAS number 1352529-45-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Tosyl Group : A sulfonamide functional group that enhances the compound's reactivity and biological interactions.

- Cyclohexyl Group : A saturated six-membered carbon ring that contributes to the compound's hydrophobic characteristics.

The molecular formula is with a molecular weight of approximately 413.58 g/mol .

Pharmacological Activities

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the central nervous system (CNS). Key areas of activity include:

1. Neurotransmitter Modulation :

- The compound may act as a ligand for various neurotransmitter receptors, influencing systems such as dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

2. Analgesic Properties :

- Research suggests potential analgesic effects, making it a candidate for pain management therapies. Its interaction with pain pathways could provide insights into new analgesic drugs.

3. Antidepressant Potential :

- Given its structural similarity to known antidepressants, this compound may offer therapeutic benefits in treating depression by modulating neurotransmitter levels.

The specific mechanisms through which this compound exerts its effects are still under investigation. Preliminary interaction studies suggest:

- Binding Affinities : The compound shows promising binding affinities to various receptor sites, which could lead to alterations in neurotransmitter release and uptake.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclohexyl-N-methylpiperidin-2-amines | Contains piperidine but lacks the tosyl group | Lacks specific functionalization seen in this compound |

| 1-(Cyclohexyl)-4-(4-methylpiperazinomethyl)benzene | Aromatic system with piperazine | More hydrophobic due to additional aromatic ring |

| N-Methyl-N-cyclohexylethylene-diamine | Contains ethylene diamine instead of pyridine | Different mechanism of action due to diamine structure |

This table highlights how this compound's unique combination of functional groups may confer distinct biological activities not observed in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.